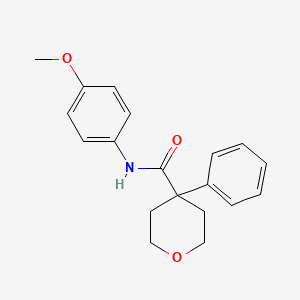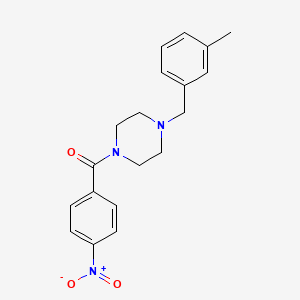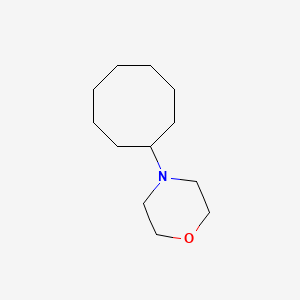
N-(4-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as MP-4-CA, is a synthetic compound that belongs to the pyran family of organic compounds. This compound has been extensively studied for its potential use in scientific research applications. MP-4-CA is a promising candidate for developing new drugs due to its unique chemical properties and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood. However, studies have shown that this compound exerts its biological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, oxidative stress, and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in the body, which may help to prevent the development of chronic diseases such as cancer and diabetes. This compound has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several advantages for use in laboratory experiments. This compound is relatively stable and can be easily synthesized in large quantities. This compound is also highly soluble in water, which makes it easy to administer to animals in laboratory studies. However, the use of this compound in laboratory experiments is limited by its relatively low potency and selectivity for certain biological targets.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. One potential area of research is the development of more potent and selective analogs of this compound that can be used for therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of this compound. This could lead to the identification of new therapeutic targets for the treatment of various diseases. Finally, the use of this compound in combination with other drugs or therapies could be explored as a potential strategy to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves the reaction of 4-methoxybenzaldehyde and 4-phenyl-2,3-dihydrofuran-2-one in the presence of a base catalyst. The resulting product is then treated with an acid to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential use in scientific research applications. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-9-7-16(8-10-17)20-18(21)19(11-13-23-14-12-19)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPBEYLAITYMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile](/img/structure/B5866658.png)

![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B5866678.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5866694.png)



![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5866714.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)
![2-{[(dimethylamino)carbonyl]amino}phenyl dimethylcarbamate](/img/structure/B5866727.png)
![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)

